molecular formula C19H18N2O4S B5360598 3-[(isopropylamino)sulfonyl]-5-quinolin-8-ylbenzoic acid

3-[(isopropylamino)sulfonyl]-5-quinolin-8-ylbenzoic acid

Cat. No. B5360598
M. Wt: 370.4 g/mol
InChI Key: HGSQUXISOGXCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(isopropylamino)sulfonyl]-5-quinolin-8-ylbenzoic acid, also known as IQB-9302, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising tool for researchers in the field of medicine.

Mechanism of Action

The mechanism of action of 3-[(isopropylamino)sulfonyl]-5-quinolin-8-ylbenzoic acid involves the inhibition of several key enzymes and signaling pathways involved in cancer cell growth and survival. Specifically, this compound has been found to inhibit the activity of the enzyme AKT, which is known to promote cell survival and proliferation in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential use in cancer treatment, this compound has also been studied for its effects on other biochemical and physiological processes. Studies have shown that this compound has anti-inflammatory properties, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(isopropylamino)sulfonyl]-5-quinolin-8-ylbenzoic acid in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to target specific processes and study their effects in a controlled setting. However, one limitation of using this compound is its potential toxicity at high doses, which must be carefully monitored in lab experiments.

Future Directions

There are several potential future directions for research involving 3-[(isopropylamino)sulfonyl]-5-quinolin-8-ylbenzoic acid. One area of interest is the development of new cancer treatments that target the AKT signaling pathway, which has been shown to be inhibited by this compound. Additionally, further research is needed to fully understand the potential anti-inflammatory effects of this compound and its potential use in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of 3-[(isopropylamino)sulfonyl]-5-quinolin-8-ylbenzoic acid involves several steps, including the reaction of 5-bromo-8-hydroxyquinoline with isopropylamine and sulfamic acid. The resulting product is then further reacted with 4-chlorobenzoic acid to yield the final compound.

Scientific Research Applications

3-[(isopropylamino)sulfonyl]-5-quinolin-8-ylbenzoic acid has been studied for its potential use in several scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancerous cells.

properties

IUPAC Name

3-(propan-2-ylsulfamoyl)-5-quinolin-8-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-12(2)21-26(24,25)16-10-14(9-15(11-16)19(22)23)17-7-3-5-13-6-4-8-20-18(13)17/h3-12,21H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSQUXISOGXCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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